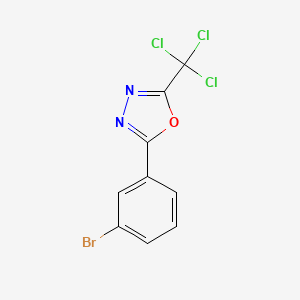

2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl3N2O/c10-6-3-1-2-5(4-6)7-14-15-8(16-7)9(11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCDMVZZAMQXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653386 | |

| Record name | 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-87-2 | |

| Record name | 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 3-Bromobenzoic acid or its derivatives as the source of the 3-bromophenyl substituent.

- Trichloroacetic acid or trichloroacetyl derivatives as the source of the trichloromethyl group.

- Hydrazine or hydrazide derivatives for ring formation.

Synthetic Route Overview

A typical preparation involves the following steps:

Formation of Hydrazide Intermediate:

- The 3-bromobenzoic acid is converted to its ethyl ester via Fischer esterification.

- The ester is then reacted with hydrazine hydrate in ethanol to yield the corresponding hydrazide.

Introduction of the Trichloromethyl Group:

- The hydrazide is reacted with trichloroacetic acid derivatives (e.g., trichloroacetyl chloride) or trichloroacetoamidoxime to introduce the trichloromethyl substituent.

Cyclodehydration to Form the Oxadiazole Ring:

- The hydrazide intermediate with the trichloromethyl substituent undergoes cyclodehydration using dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid.

- This step closes the 1,3,4-oxadiazole ring, yielding the target compound.

Detailed Procedure Example (Based on Literature)

- Dissolve the aryl hydrazide (derived from 3-bromobenzoic acid) in phosphorus oxychloride.

- Add an equimolar amount of trichloroacetic acid derivative.

- Reflux the mixture for 6–7 hours to promote cyclization.

- Cool the reaction mixture and pour it onto crushed ice.

- Neutralize with sodium bicarbonate solution to precipitate the product.

- Filter, wash, and recrystallize from methanol to purify the compound.

This method is supported by the synthesis of related 1,3,4-oxadiazole derivatives reported in the literature, where hydrazide and acid derivatives are cyclized under similar conditions to yield halogenated oxadiazoles.

Alternative and Advanced Methods

Ultrasound-Promoted Synthesis

- Ultrasound irradiation has been employed to enhance the synthesis of trichloromethyl-substituted oxadiazoles.

- This method involves the reaction of amidoximes with trichloroacetoamidoxime in aqueous media under ultrasonic conditions, leading to efficient one-pot synthesis of 1,2,4-oxadiazoles.

- Although this method is reported for 1,2,4-oxadiazoles, similar principles may be adapted for 1,3,4-oxadiazoles bearing trichloromethyl groups, potentially improving yields and reducing reaction times.

Use of Dehydrating Agents

- Various dehydrating agents such as thionyl chloride, phosphorus pentoxide, triflic anhydride, and polyphosphoric acid have been reported for cyclodehydration.

- The choice of agent affects reaction conditions, yields, and purity.

- Phosphorus oxychloride remains a preferred reagent due to its efficiency and ease of handling in the synthesis of halogenated oxadiazoles.

Data Table: Summary of Preparation Conditions

Research Findings and Analysis

- The cyclodehydration method using phosphorus oxychloride is well-established and yields high purity 1,3,4-oxadiazole derivatives with halogenated substituents, including bromophenyl and trichloromethyl groups.

- Ultrasound-promoted synthesis offers a greener and more efficient alternative, reducing reaction times and potentially increasing yields, although more research is needed to optimize this for 1,3,4-oxadiazoles specifically.

- The presence of halogen substituents such as bromine and trichloromethyl groups can influence the reactivity and biological activity of the compound, making precise control over the synthesis crucial.

- Characterization of the final compounds typically involves melting point determination, UV-Vis, IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted oxadiazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole can inhibit the growth of various bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Potential

Recent investigations have highlighted the compound's potential in cancer therapy. Its ability to induce apoptosis in cancer cells has been documented, suggesting that it may serve as a lead compound for developing anticancer drugs. The mechanism appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and flame retardancy. The trichloromethyl group is particularly effective in imparting these properties, making it suitable for applications in coatings and composites.

Photoluminescent Materials

Research has also focused on the use of this oxadiazole derivative in creating photoluminescent materials. Its unique electronic structure allows it to be used as a dopant in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.

Research Tool

Protein Degradation Studies

The compound is utilized as a building block in the development of protein degraders. Its structural characteristics facilitate the design of molecules that can selectively target and degrade specific proteins within cells, providing valuable insights into cellular mechanisms and potential therapeutic strategies.

Case Studies

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the trichloromethyl group can participate in electrophilic reactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

Anticancer Activity

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (Compound 106) : Exhibited 98.74% growth inhibition (GP) against SF-295 (CNS cancer) and MCF7 (breast cancer) at 10⁻⁵ M .

- 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole : While direct anticancer data are unavailable, the trichloromethyl group’s electron-withdrawing nature may enhance cytotoxicity compared to halogenated phenyl analogs .

Antimicrobial and Antifungal Activity

- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) : Demonstrated fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 µg/mL) and herbicidal effects via SDH enzyme inhibition .

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole : Showed superior antibacterial activity against Xanthomonas oryzae (EC₅₀ = 0.17 µg/mL) compared to commercial pesticides .

Anti-inflammatory and Analgesic Activity

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Achieved 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .

- This compound : The trichloromethyl group may enhance anti-inflammatory potency due to increased lipophilicity and metabolic stability .

Electronic and Structural Comparisons

Electron-Withdrawing Substituents

- Nitro Groups : Compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) showed potent CNS depressant activity due to strong electron withdrawal, enhancing receptor binding .

Halogen Substituents

Physicochemical Properties

*Estimated using PubChem or ChemDraw data.

Key Research Findings and Mechanistic Insights

- Agrochemical Potential: The trichloromethyl group in the target compound may disrupt pathogen metabolism, akin to 2-(methylsulfonyl)-5-(4-fluorophenyl)-oxadiazole, which inhibits Xoo-induced chlorophyll degradation .

- CNS Activity: Strong electron-withdrawing groups (e.g., -CCl₃, -NO₂) enhance blood-brain barrier penetration, as seen in compound XIV .

- Synthetic Flexibility : The oxadiazole core allows modular substitution, enabling optimization for diverse targets (e.g., 4a–4c with dihydrodioxin or methoxybenzyl groups) .

Biological Activity

2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, including anti-inflammatory, analgesic, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

- Molecular Formula : CHBrClNO

- Molecular Weight : 342.4 g/mol

- CAS Number : 1020252-87-2

1. Anti-inflammatory Activity

Research indicates that oxadiazole derivatives exhibit significant anti-inflammatory effects. For instance, a study found that various oxadiazole compounds demonstrated anti-inflammatory activity ranging from 33.3% to 61.9%, with certain derivatives showing comparable efficacy to established anti-inflammatory drugs like indomethacin .

| Compound | Anti-inflammatory Activity (%) |

|---|---|

| 2c | 61.9 |

| 4c | 59.5 |

| Indomethacin | 64.3 |

2. Analgesic Activity

The analgesic potential of oxadiazole derivatives was evaluated in several studies. Compounds derived from the oxadiazole structure displayed analgesic activities ranging from 44.1% to 70.6% at specific dosages, outperforming some traditional analgesics .

| Compound | Analgesic Activity (%) | Dose (mg/kg) |

|---|---|---|

| 4b | 66.2 | 25 |

| 4c | 70.6 | 25 |

| Acetylsalicylic Acid | 63.2 | 25 |

3. Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. A study reported that certain compounds exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) indicating their effectiveness against various bacterial strains .

4. Antioxidant Activity

The antioxidant capacity of oxadiazole derivatives has been a focus of research due to their potential health benefits. In comparative studies, some derivatives showed antioxidant activity comparable to quercetin, a well-known antioxidant .

Study on AChE and BuChE Inhibition

A recent study synthesized various oxadiazole derivatives and assessed their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed that certain compounds had IC values significantly lower than donepezil, indicating strong potential for cognitive enhancement applications .

Safety and Toxicity Assessment

In vitro studies demonstrated that many synthesized oxadiazole derivatives showed minimal toxicity towards human red blood cells (HRBCs), suggesting a favorable safety profile for future therapeutic applications .

Q & A

Q. What are the common synthetic routes for 2-(3-bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole, and how are intermediates validated?

The synthesis typically involves cyclocondensation of hydrazides with trichloroacetic acid derivatives. For example, hydrazides react with trichloroacetyl chloride under reflux in anhydrous solvents (e.g., THF or DCM) to form the oxadiazole core. Intermediates are validated using thin-layer chromatography (TLC) for purity and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., C=N stretching at ~1610 cm⁻¹). Final compounds are characterized via -NMR and -NMR to verify substituent positions and molecular integrity .

Q. How is the antifungal activity of this compound evaluated in vitro?

Antifungal activity is assessed using broth microdilution assays against strains like Candida albicans and Aspergillus fumigatus. Minimum inhibitory concentration (MIC) values are determined by serial dilution (e.g., 8–16 µg/mL), with ketoconazole as a positive control. Activity correlates with electron-withdrawing substituents (e.g., trichloromethyl) enhancing membrane permeability .

Q. What spectroscopic techniques are critical for structural elucidation?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks). -NMR reveals aromatic proton splitting patterns (e.g., doublets for bromophenyl protons at δ 7.5–8.0 ppm), while -NMR identifies carbonyl (C=O) and oxadiazole carbons (C=N). X-ray crystallography may resolve crystal packing and bond angles for derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

Catalytic methods, such as using p-toluenesulfonic acid (PTSA) in DMF, improve cyclization efficiency. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) and increases yields by ~20% for sterically hindered derivatives. Solvent polarity adjustments (e.g., DMSO for polar intermediates) also enhance solubility .

Q. What computational strategies predict binding affinity to fungal cytochrome P450 enzymes?

Molecular docking (e.g., AutoDock Vina) models interactions with fungal CYP51. Key residues (e.g., Leu376, Phe380) form hydrophobic contacts with the trichloromethyl group. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic attack sites, aligning with experimental IC values .

Q. How do structural modifications influence scintillation efficiency in radiation detection?

Substituting the trichloromethyl group with tert-butylphenyl (e.g., in BPBD analogs) enhances fluorescence quantum yield (Φ > 0.8) due to reduced quenching. Radioluminescence studies in polymer matrices (e.g., polystyrene) show peak emission at 420 nm, correlating with π→π* transitions in the oxadiazole ring .

Data Contradiction & Mechanistic Analysis

Q. Why do some derivatives exhibit conflicting bioactivity trends despite similar substituents?

Steric effects from ortho-substituents (e.g., bromine vs. methyl) alter binding pocket accessibility. For example, 3-bromophenyl derivatives show higher antifungal activity than 4-bromophenyl analogs due to better alignment with CYP51’s heme cofactor. Solubility differences (logP > 3.5) further modulate membrane penetration .

Q. How can conflicting thermal stability data in DSC studies be resolved?

Differential scanning calorimetry (DSC) discrepancies arise from polymorphic forms. Recrystallization in ethyl acetate/hexane mixtures isolates stable polymorphs with distinct melting points (e.g., 114–116°C vs. 101–103°C). Thermogravimetric analysis (TGA) confirms decomposition thresholds (>250°C) for material science applications .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

Strict control of anhydrous conditions (e.g., molecular sieves in DCM) and inert atmospheres (N/Ar) prevents hydrolysis of trichloromethyl groups. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted hydrazides, with HPLC monitoring (C18 column, 254 nm) ensuring >95% purity .

Q. How is herbicidal activity differentiated from antifungal mechanisms?

Herbicidal action (e.g., bleaching in Arabidopsis) is tested via foliar application assays, measuring chlorophyll degradation (UV-Vis at 663 nm). Comparatively, antifungal assays focus on mycelial growth inhibition. Metabolomic profiling (LC-MS) identifies pathway-specific disruptions, such as shikimate pathway inhibition in plants vs. ergosterol biosynthesis in fungi .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.